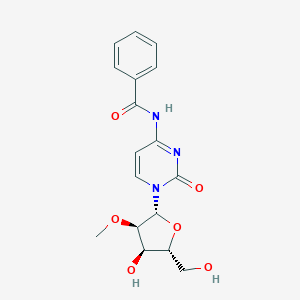

N4-Benzoyl-2'-O-methylcytidine

Beschreibung

The exact mass of the compound N4-Benzoyl-2'-O-methylcytidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 371910. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N4-Benzoyl-2'-O-methylcytidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N4-Benzoyl-2'-O-methylcytidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O6/c1-25-14-13(22)11(9-21)26-16(14)20-8-7-12(19-17(20)24)18-15(23)10-5-3-2-4-6-10/h2-8,11,13-14,16,21-22H,9H2,1H3,(H,18,19,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIZIIHWLABYQKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52571-45-6 | |

| Record name | NSC371910 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371910 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

2'-O-methylcytidine vs native cytidine binding affinity

Title: Chemical Modification Profile: 2'-O-Methylcytidine vs. Native Cytidine Subtitle: A Technical Guide to Thermodynamic Stability, Structural Conformation, and Therapeutic Application

Executive Summary

In the landscape of oligonucleotide therapeutics, the transition from native cytidine (C) to 2'-O-methylcytidine (2'-O-Me-C) represents a critical shift from biological instability to therapeutic viability. While native cytidine is essential for cellular function, it is thermodynamically flexible and immunogenic when delivered exogenously. 2'-O-Me-C acts as a "conformational lock," biasing the ribose sugar into the C3'-endo pucker (North conformation). This modification significantly enhances binding affinity (

Structural Mechanistics: The Conformational Lock

The superior binding affinity of 2'-O-methylcytidine over native cytidine is not a result of changed hydrogen bonding at the Watson-Crick face, but rather a pre-organization of the sugar-phosphate backbone.

The Sugar Pucker Equilibrium

-

Native Cytidine: The ribose ring exists in dynamic equilibrium between C2'-endo (South) and C3'-endo (North) .

-

2'-O-Methylcytidine: The bulky methyl group at the 2' position creates steric hindrance and leverages the gauche effect (preference of oxygen atoms to be staggered). This energetically traps the ribose in the C3'-endo conformation.

Impact on Hybridization

When a 2'-O-Me-C modified strand binds to an RNA target, it does not need to expend energy to switch from C2'-endo to C3'-endo. This reduction in the entropic penalty of binding results in a more favorable free energy change (

Figure 1: Mechanistic pathway showing how 2'-O-methylation locks the sugar conformation, reducing the energy cost of binding and increasing affinity.

Thermodynamic Analysis

The introduction of 2'-O-Me-C alters the thermodynamic profile of the duplex. The following data summarizes typical shifts observed in RNA:RNA and DNA:RNA duplexes.

Comparative Binding Metrics

| Parameter | Native Cytidine (C) | 2'-O-Methylcytidine (2'-OMe-C) | Impact on Stability |

| Sugar Conformation | C2'-endo / C3'-endo mix | C3'-endo locked | Pre-organizes A-form geometry. |

| Baseline | +0.5°C to +2.5°C per mod | Significant stabilization of ASO:Target. | |

| Baseline | -1.0°C to +0.5°C per mod | Destabilizing or neutral in B-form helices. | |

| Nuclease Resistance | Low ( | High ( | Steric block of 2'-OH nucleophilic attack. |

| Immune Profile | TLR7/8 Agonist (High) | TLR7/8 Silencer | Prevents innate immune activation. |

Key Insight: The stabilizing effect is cumulative. A fully modified 2'-O-Me oligonucleotide ("wing") can raise the melting temperature of a 20-mer duplex by over 10°C compared to a native DNA equivalent, allowing for the use of shorter, more potent sequences.

Biological Implications[2][3][4][5][6][7][8]

Immune Evasion (TLR Silencing)

Native RNA, particularly cytidine- and uridine-rich sequences, is a potent agonist for Toll-like Receptor 7 (TLR7) and TLR8 in endosomes, leading to interferon production.

-

Mechanism: 2'-O-methylation structurally prevents the recognition of the ribose-phosphate backbone by the TLR binding pocket.

-

Therapeutic Value: Incorporation of 2'-O-Me-C residues acts as an antagonist, effectively "cloaking" the therapeutic cargo from the innate immune system.

Nuclease Resistance

The 2'-OH group in native RNA is the nucleophile responsible for self-cleavage and susceptibility to RNases (like RNase A). Methylating this oxygen removes the nucleophile, rendering the backbone highly resistant to hydrolytic degradation.

Experimental Protocols

To validate the binding affinity and stability of your modified oligonucleotides, use the following self-validating protocols.

Protocol A: UV Thermal Denaturation ( Measurement)

Objective: Determine the melting temperature (

Reagents:

-

Buffer: 10 mM Sodium Phosphate (pH 7.2), 100 mM NaCl, 0.1 mM EDTA. (Note: High

stabilizes the duplex; keep consistent). -

Oligos: 1.0

M Target RNA, 1.0

Workflow:

-

Degassing: Degas all buffers with Helium or vacuum sonication to prevent bubble formation at high temperatures.

-

Annealing: Mix strands at room temperature. Heat to 90°C for 5 minutes, then cool slowly to 20°C over 1 hour to ensure thermodynamic equilibrium.

-

Ramp: Heat from 20°C to 90°C at a rate of 0.5°C/min . (Faster rates cause hysteresis).

-

Data Capture: Record Absorbance at 260 nm (

) every 0.5°C. -

Analysis: Calculate the first derivative (

). The peak of this curve is the

Figure 2: UV Thermal Denaturation workflow for precise Tm determination.

Applications in Drug Design

Gapmer ASOs

The primary application of 2'-O-Me-C is in Gapmer design.

-

Wings (Flanks): 2'-O-Me modified nucleotides are placed at the 5' and 3' ends.

-

Function: High affinity binding (C3'-endo) and nuclease protection.

-

-

Gap (Center): Native DNA window (usually 8-10 bases).

-

Function: Supports RNase H recruitment (which requires a DNA:RNA hybrid geometry, specifically intermediate between A and B form). A fully 2'-O-Me strand cannot recruit RNase H.

-

siRNA Passenger Strands

In siRNA, the passenger strand is often modified with 2'-O-Me-C to:

-

Prevent it from being loaded into the RISC complex (thermodynamic asymmetry).

-

Prevent off-target immune stimulation via TLR7.

References

-

Majlessi, M., Nelson, N. C., & Becker, M. M. (1998). Advantages of 2'-O-methyl oligoribonucleotide probes for detecting RNA targets. Nucleic Acids Research. Link

-

Judge, A. D., et al. (2005). Sequence-dependent stimulation of the mammalian innate immune response by synthetic siRNA. Nature Biotechnology. Link

-

Egli, M., & Manoharan, M. (2023). Chemistry, structure and function of approved oligonucleotide therapeutics. Nucleic Acids Research. Link

-

Glen Research. (2020). Technical Note: Sugar Conformations and Modifications. Glen Report. Link

-

Thermo Fisher Scientific. (n.d.). Tm Calculation and Modification Effects. Technical Reference. Link

Sources

Immune Evasion Properties of 2'-O-Methylcytidine Modified RNA: A Technical Guide

Executive Summary The detection of foreign RNA by pattern recognition receptors (PRRs) is a primary barrier in the development of RNA therapeutics. Unmodified RNA triggers robust innate immune responses via Toll-like receptors (TLR7/8) and cytosolic sensors (RIG-I/MDA5), leading to translational arrest and potential toxicity. 2'-O-methylcytidine (Cm), a naturally occurring modification found in eukaryotic rRNA, tRNA, and mRNA caps, serves as a critical "self" molecular signature. This guide details the mechanistic basis of Cm-mediated immune evasion, provides protocols for its incorporation, and outlines validation workflows for researchers developing mRNA vaccines, antisense oligonucleotides (ASOs), and siRNAs.

Mechanistic Foundations of Immune Evasion

The immune system discriminates "self" from "non-self" RNA largely through the methylation status of the ribose 2'-hydroxyl group. 2'-O-methylcytidine (Cm) evades detection through three distinct mechanisms involving steric hindrance, competitive antagonism, and receptor exclusion.

1.1 Endosomal Evasion (TLR7/8)

TLR7 and TLR8, located in the endosome, recognize single-stranded RNA (ssRNA) rich in uridine and cytidine.

-

Antagonism vs. Evasion: Unlike base modifications (e.g., pseudouridine) that primarily evade detection, 2'-O-methylated nucleotides often act as antagonists . They bind to the TLR receptor pocket but prevent the dimerization or conformational change required for MyD88 recruitment.

-

The Cytidine Factor: TLR7 preferentially binds U/C-rich motifs. Methylation of cytidine at the 2'-OH position (Cm) sterically clashes with the leucine-rich repeat (LRR) binding domain of TLR7, effectively silencing the signal even in the presence of other immunostimulatory residues.

1.2 Cytosolic Evasion (RIG-I and IFIT1)

In the cytoplasm, RIG-I detects 5'-triphosphates (5'ppp) and unmethylated 5' caps (Cap 0).

-

Cap 1 Mimicry: Eukaryotic mRNA possesses a Cap 1 structure (m7GpppNm), where the first nucleotide (N1) is 2'-O-methylated. If N1 is cytidine, the formation of Cm is non-negotiable for immune silence.

-

IFIT1 Blockade: The interferon-induced protein with tetratricopeptide repeats 1 (IFIT1) sequesters RNA with unmethylated 5' ends (Cap 0), preventing translation. 2'-O-methylation of the N1 cytidine prevents IFIT1 binding, ensuring the mRNA is available for the ribosome.

1.3 Signaling Pathway Visualization

Caption: Mechanistic divergence of unmodified vs. Cm-modified RNA in innate immune sensing pathways.

Synthesis and Engineering Strategies

Incorporating 2'-O-methylcytidine requires selecting the appropriate synthesis method based on RNA length and application.

2.1 Chemical Synthesis (Oligonucleotides < 100 nt)

For siRNAs, ASOs, and aptamers, solid-phase phosphoramidite chemistry is the gold standard.

-

Reagent: 5'-Dimethoxytrityl-N-acetyl-2'-O-methylcytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.

-

Protocol Note: 2'-O-methyl modifications increase the Tm (melting temperature) of RNA:RNA duplexes by ~0.5°C to 1.0°C per modification. This stabilizes the therapeutic against nucleases but requires careful thermodynamic design for siRNA strand invasion.

2.2 Enzymatic Synthesis (Long mRNA > 100 nt)

Standard T7 RNA polymerase handles 2'-O-methyl NTPs poorly due to steric conflict in the active site.

-

Method A: Cap 1 Capping (Post-Transcriptional)

-

Synthesize mRNA with unmodified Cytidine at the 5' end.

-

Use Vaccinia Capping Enzyme (adds m7G) followed by mRNA Cap 2'-O-Methyltransferase (adds methyl group to 2'-OH of the first nucleotide).

-

Result: If the first base is C, this yields a Cap 1 structure ending in Cm (m7GpppCm...).

-

-

Method B: Co-Transcriptional (CleanCap®)

-

Use a Cap 1 analog trimer (e.g., m7G(5')ppp(5')(2'OMeC)pG) during IVT.

-

Result: ~95% Capping efficiency with precise Cm placement at position 1.

-

-

Method C: Internal Modification (Advanced)

-

Requires mutant T7 polymerases (e.g., Y639F/H784A mutants) that tolerate bulky 2'-substitutions.

-

Caution: High percentages of internal 2'-O-methylation can inhibit ribosomal translocation. It is rarely used internally for mRNA coding regions, unlike base modifications (N1-methylpseudouridine).

-

Experimental Validation Protocols

To validate the immune evasion properties of your Cm-modified RNA, use this self-validating PBMC workflow.

3.1 Protocol: Human PBMC Immune Stimulation Assay

Objective: Quantify the reduction in cytokine secretion (IFN-α, IL-6, TNF-α) by Cm-modified RNA compared to unmodified controls.

Materials:

-

Fresh human whole blood (heparinized) or Buffy Coat.

-

Ficoll-Paque density gradient media.

-

Transfection reagent (e.g., DOTAP or Lipofectamine MessengerMAX).

-

ELISA kits (Human IFN-α, IL-6).

Step-by-Step Methodology:

-

PBMC Isolation:

-

Dilute blood 1:1 with PBS. Layer over Ficoll-Paque.

-

Centrifuge at 400 x g for 30 min (brake off).

-

Harvest the "buffy coat" interface (monocytes/lymphocytes).

-

Wash 2x with PBS; resuspend in RPMI-1640 + 10% FBS.

-

-

RNA Complexation (Critical Step):

-

Stimulation:

-

Seed PBMCs at

cells/well in 96-well plates. -

Add RNA complexes (final concentration 1-5 µg/mL).

-

Include a "Mock" (lipid only) and "R848" (TLR7 agonist positive control).

-

-

Readout:

-

Incubate for 16-24 hours at 37°C.

-

Harvest supernatant. Analyze via ELISA.

-

3.2 Quantitative Benchmarks

The following table summarizes expected suppression levels when comparing Unmodified vs. Cm-Modified RNA in human PBMCs.

| Cytokine | Sensor Pathway | Unmodified RNA Response | Cm-Modified RNA Response | Reduction Efficiency |

| IFN-α | TLR7 (pDC) | High (>1000 pg/mL) | Near Baseline (<50 pg/mL) | >95% |

| TNF-α | TLR8 (Monocyte) | High | Low/Moderate | ~70-80% |

| IL-6 | TLR8/NF-κB | High | Low | ~80-90% |

| IP-10 | RIG-I/MDA5 | Moderate | Baseline | >90% |

Note: Cm modification is particularly potent against IFN-α induction because Plasmacytoid Dendritic Cells (pDCs), the primary source of IFN-α, rely almost exclusively on TLR7, which is strongly antagonized by 2'-O-methylation.

Experimental Workflow Diagram

Caption: Step-by-step workflow for synthesizing and validating Cm-modified RNA immunogenicity.

References

-

Robbins, M., et al. (2007). "2'-O-methyl-modified RNAs act as TLR7 antagonists."[2][4][5][6] Molecular Therapy.

-

Daffis, S., et al. (2010). "2'-O-methylation of the viral mRNA cap evades host restriction by IFIT family members." Nature.

-

Karikó, K., et al. (2005).[7] "Suppression of RNA recognition by Toll-like receptors: the impact of nucleoside modification and the evolutionary origin of RNA." Immunity.

-

Devarkar, S.C., et al. (2016). "Structural basis for m7GpppN recognition by the antiviral protein IFIT1." Nature.

-

Gehrig, S., et al. (2012). "Identification of modifications in microbial, native tRNA that suppress immunostimulatory activity."[6] Journal of Experimental Medicine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2’-O-Methyl-guanosine 3-base RNA fragments mediate essential natural TLR7/8 antagonism | bioRxiv [biorxiv.org]

- 3. Synthesis and Multiple Incorporations of 2'-O-Methyl-5-hydroxymethylcytidine, 5-Hydroxymethylcytidine and 5-Formylcytidine Monomers into RNA Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. 2'-O-methyl-modified RNAs act as TLR7 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2'-O-Methylation within Bacterial RNA Acts as Suppressor of TLR7/TLR8 Activation in Human Innate Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The incorporation of N1-methyl pseudouridine by T7 bacteriophage derived RNA polymerase was instrumental for COVID-19 mRNA vaccine production [biosyn.com]

thermodynamic stability of 2'-O-Me-C RNA:RNA duplexes

An In-Depth Technical Guide to the Thermodynamic Stability of 2'-O-Methylated RNA:RNA Duplexes

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic chemical modification of oligonucleotides is a cornerstone of modern RNA therapeutic development, enhancing specificity, nuclease resistance, and target affinity. Among the most pivotal modifications is 2'-O-methylation (2'-O-Me), which confers significant thermodynamic stability to RNA:RNA duplexes. This guide provides a comprehensive exploration of the principles governing this stability, the factors that modulate it, and the empirical methods for its characterization. Tailored for researchers, scientists, and drug development professionals, this document synthesizes fundamental theory with practical, field-proven methodologies to empower rational drug design.

The Thermodynamic Imperative in RNA Therapeutics

The efficacy of RNA-targeted therapeutics, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), is fundamentally linked to their ability to bind their target RNA sequence with high affinity and specificity. The stability of the resulting RNA:RNA duplex is a direct measure of this binding affinity. A more stable duplex translates to a lower effective concentration required for a biological effect, enhancing potency and potentially reducing off-target binding.

The thermodynamic landscape of duplex formation is governed by the Gibbs free energy equation:

ΔG° = ΔH° - TΔS°

Where:

-

ΔG° (Gibbs Free Energy): Represents the overall energy change of the reaction. A more negative ΔG° indicates a more stable duplex and a more favorable binding event.

-

ΔH° (Enthalpy): The heat change of the reaction, primarily associated with the formation of hydrogen bonds between base pairs and the stacking interactions between adjacent bases. A negative ΔH° is favorable.

-

ΔS° (Entropy): The change in the system's disorder. The association of two single strands into a structured duplex results in a decrease in entropy (a negative ΔS°), which is thermodynamically unfavorable.

Chemical modifications are employed to favorably manipulate this equation. The 2'-O-methyl modification, in particular, offers a powerful means to increase duplex stability, a critical attribute for creating potent and specific RNA medicines.[1]

The Structural Basis of 2'-O-Methylation-Induced Stability

The addition of a methyl group to the 2'-hydroxyl position of the ribose sugar is a subtle yet profound alteration with significant structural and energetic consequences.

Conformational Pre-organization: The Dominant Stabilizing Factor

The primary mechanism by which 2'-O-methylation enhances duplex stability is through conformational pre-organization .[2] In a flexible, single-stranded RNA, each ribose sugar exists in a dynamic equilibrium between two primary conformations, or "puckers": C2'-endo and C3'-endo. For a duplex to form, all ribose units must adopt the C3'-endo conformation, which is characteristic of an A-form helix.[2]

The 2'-O-methyl group introduces a steric constraint that biases the sugar pucker equilibrium toward the C3'-endo state, even in the single-stranded form.[2][3] This "pre-organization" means that less conformational entropy is lost upon duplex formation.[2] By reducing the entropic penalty (making ΔS° less negative), the 2'-O-Me modification makes the overall Gibbs free energy (ΔG°) of hybridization more favorable, leading to a more stable duplex. Each 2'-O-Me modification contributes an average of ~0.2 kcal/mol to duplex stability.[2][3][4]

Secondary Contributions: Hydration and Stacking

Beyond pre-organization, 2'-O-methylation influences other stabilizing forces:

-

Hydration Shell: The hydrophobic methyl group alters the solvation patterns in the minor groove of the RNA duplex. Molecular dynamics simulations suggest that 2'-O-methylation can stabilize the network of water molecules that hydrate the duplex, which can favorably contribute to the enthalpy of duplex formation.[5][6][7][8]

-

Base Stacking: While the primary effect is on the sugar pucker, the resulting conformational rigidity can also enhance the stacking interactions between adjacent base pairs, further contributing to the negative enthalpy (ΔH°) of formation.[9][10]

The interplay of these factors is visually summarized in the logical diagram below.

Caption: Causal chain of 2'-O-Me induced duplex stabilization.

Key Factors Modulating Duplex Stability

The thermodynamic contribution of a 2'-O-Me modification is not constant but is influenced by its local environment and the overall solution conditions.

| Factor | Description | Impact on Stability | Causality & Rationale |

| Sequence Context | The identity of the adjacent base pairs (nearest neighbors). | Variable | Stacking energies are sequence-dependent. The stabilizing effect of a 2'-O-Me modification will differ between a G-C rich region (strong stacking) and an A-U rich region (weaker stacking).[11][12][13] |

| Modification Position | Location of the 2'-O-Me nucleotide (terminal vs. internal). | Internal > Terminal | Duplex ends are subject to "breathing" or fraying. An internal modification provides rigidity within the core of the helix, whereas a terminal one may offer less stabilization due to end-effects.[9] |

| Ionic Strength | Concentration of cations (e.g., Na⁺, Mg²⁺) in the buffer. | Higher Cation Conc. = Higher Stability | Cations are essential to shield the electrostatic repulsion between the negatively charged phosphate backbones of the two RNA strands, thereby stabilizing the duplex. This effect is critical for all nucleic acid duplexes.[14][15] |

| Non-Nearest Neighbors | The overall sequence and structure beyond the immediate neighbors. | Minor but Significant | The stability of the parent duplex can influence the marginal stability gained from a modification. For example, a modification in a highly stable duplex may contribute differently than in a less stable one.[16][17] |

Experimental Determination of Thermodynamic Parameters

Accurate characterization of duplex stability is paramount for drug development. Two primary biophysical techniques are considered the gold standard: UV Thermal Denaturation and Isothermal Titration Calorimetry.

UV Thermal Denaturation (UV Melting)

This is the most common method for determining the melting temperature (Tm) and deriving a full thermodynamic profile of a duplex.

Causality Behind the Method: Single-stranded RNA absorbs more UV light at 260 nm than double-stranded RNA. This phenomenon, known as the hyperchromic effect , is due to the unstacking of the bases upon melting. By monitoring the absorbance at 260 nm while precisely increasing the temperature, one can generate a cooperative melting curve that directly reports on the duplex-to-single-strand transition.

Caption: Step-by-step workflow for UV thermal denaturation analysis.

-

Oligonucleotide Preparation: Quantify stock solutions of the complementary 2'-O-Me modified and unmodified RNA strands via UV absorbance at 260 nm.

-

Buffer Preparation: Prepare a sufficient volume of melting buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).[18] Filter the buffer to remove particulates.

-

Sample Annealing: Mix equimolar amounts of the complementary strands in the melting buffer. Heat the solution to 90°C for 5 minutes and allow it to cool slowly to room temperature to ensure proper duplex formation.[19]

-

Concentration Series: Prepare a series of 5-7 dilutions of the annealed duplex, covering a concentration range of at least 10-fold (e.g., 2 µM to 20 µM). This is a self-validating step; the linear relationship expected in the final analysis confirms proper experimental conduct.

-

Data Acquisition:

-

Place a sample in a quartz cuvette in a spectrophotometer equipped with a Peltier temperature controller.

-

Equilibrate the sample at a low temperature (e.g., 15°C).

-

Heat the sample at a constant, slow rate (e.g., 0.5°C/min) to a high temperature (e.g., 90°C), continuously recording the absorbance at 260 nm.[19]

-

-

Data Analysis:

-

For each concentration, determine the melting temperature (Tm) by finding the temperature at the peak of the first derivative of the absorbance vs. temperature plot.

-

Construct a van't Hoff plot of 1/Tm (in Kelvin) versus ln(Ct), where Ct is the total strand concentration.

-

Perform a linear regression on the plot. The thermodynamic parameters are calculated as follows:

-

ΔH° = R × slope

-

ΔS° = R × intercept (for non-self-complementary strands)

-

ΔG° at 37°C = ΔH° - (310.15 K) × ΔS° (where R is the gas constant, 1.987 cal/mol·K)

-

-

Isothermal Titration Calorimetry (ITC)

ITC provides a direct, in-solution measurement of the heat of binding, offering a powerful alternative and complement to UV melting.

Causality Behind the Method: Any binding event is associated with a change in enthalpy (heat). ITC instruments are sensitive enough to measure the minute amount of heat that is either released (exothermic) or absorbed (endothermic) when one RNA strand is titrated into its complement. By measuring this heat as a function of the molar ratio of the reactants, a complete thermodynamic profile can be determined in a single experiment.

Caption: Workflow for determining thermodynamics via ITC.

-

Sample Preparation:

-

Prepare and accurately quantify both RNA strands.

-

Dialyze both strands extensively against the identical buffer solution (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, pH 7.0). This is a critical self-validating step. Any mismatch in buffer composition will create large heats of dilution, obscuring the binding signal.

-

Thoroughly degas both solutions to prevent bubble formation in the calorimeter cell.

-

-

Instrument Setup:

-

Set the desired experimental temperature (e.g., 25°C or 37°C).

-

Load the titrate (e.g., the longer strand, typically at ~10-20 µM) into the sample cell.

-

Load the titrant (the complementary strand, typically at 10-15x the cell concentration) into the injection syringe.

-

-

Data Acquisition:

-

Perform an initial small injection (e.g., 0.5 µL) to establish a baseline, which is typically discarded from the analysis.

-

Execute a series of 20-30 injections (e.g., 1.5-2.5 µL each), allowing the signal to return to baseline between each injection.

-

-

Data Analysis:

-

Integrate the area under each peak in the raw power trace to determine the heat change (ΔH) for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of the two strands.

-

Fit this binding isotherm to a suitable model (e.g., a one-site binding model). The fitting procedure directly yields:

-

Ka (Association constant)

-

ΔH° (Enthalpy of binding)

-

n (Stoichiometry of binding)

-

-

The other thermodynamic parameters are then calculated:

-

ΔG° = -RTln(Ka)

-

ΔS° = (ΔH° - ΔG°)/T

-

-

Conclusion: Harnessing Stability for Therapeutic Advancement

The 2'-O-methyl modification provides a robust and predictable method for enhancing the thermodynamic stability of RNA:RNA duplexes. This stabilization, primarily driven by the conformational pre-organization of the ribose sugar, is a critical tool in the design of RNA therapeutics.[2] By increasing target affinity, 2'-O-Me modifications can significantly improve the potency of siRNA and ASO drug candidates. A thorough understanding and precise experimental characterization of these thermodynamic effects, using techniques like UV melting and ITC, are essential for the rational design of the next generation of safe and effective RNA-based medicines.

References

-

P. A. S. Breslauer, "The thermodynamic stability of RNA duplexes and hairpins containing N 6 ‐alkyladenosines and 2‐methylthio‐N 6," Oxford Academic, Available: [Link].

-

I. Yildirim et al., "2′-O-methylation (Nm) in RNA: progress, challenges, and future directions," PMC - NIH, Available: [Link].

-

M. Szabat et al., "Thermodynamic stability of some DNA, RNA, 2 0 -O-methyl-RNA and LNA-modified duplexes," ResearchGate, Available: [Link].

-

T. Kodama et al., "Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes," ACS Publications, Available: [Link].

-

S. M. Schroeder, D. H. Turner, "Optical Melting Measurements of Nucleic Acid Thermodynamics," PMC - NIH, Available: [Link].

-

Multiple Authors, "Effects of 2′-O-Modifications on RNA Duplex Stability," ResearchGate, Available: [Link].

-

Wikipedia, "2'-O-methylation," Wikipedia, Available: [Link].

-

H. Abou Assi et al., "2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states," Oxford Academic, Available: [Link].

-

A. Pasternak et al., "Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides," PMC, Available: [Link].

-

S. Beltran et al., "RNA 2′-O-Methylation (Nm) Modification in Human Diseases," MDPI, Available: [Link].

-

J. E. L. Fournier et al., "2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation?" MDPI, Available: [Link].

-

S. Nakano et al., "Nearest-neighbor parameters for the prediction of RNA duplex stability in diverse in vitro and cellular-like crowding conditions," Oxford Academic, Available: [Link].

-

Multiple Authors, "Effects of 2′-O-Modifications on RNA Duplex Stability," Semantic Scholar, Available: [Link].

-

S. Nakano et al., "Nearest-neighbor parameters for predicting DNA duplex stability in diverse molecular crowding conditions," PNAS, Available: [Link].

-

C. Gohlke, "Christoph Gohlke," University of California, Irvine, Available: [Link].

-

A. L. Feig, "Studying RNA-RNA and RNA-Protein Interactions by Isothermal Titration Calorimetry," PMC - NIH, Available: [Link].

-

S. Nakano et al., "Nearest-neighbor parameters for the prediction of RNA duplex stability in diverse in vitro and cellular-like crowding conditions," PMC, Available: [Link].

-

E. Rozners, J. Moulder, "Hydration of short DNA, RNA and 2′-OMe oligonucleotides determined by osmotic stressing," PMC, Available: [Link].

-

M. D. Disney et al., "Nearest neighbor parameters for Watson–Crick complementary heteroduplexes formed between 2′-O-methyl RNA and RNA oligonucleotides," PMC - NIH, Available: [Link].

-

Multiple Authors, "Isothermal titration calorimetry of RNA," IBMC, Available: [Link].

-

Multiple Authors, "UV melting curves of model heterochiral RNA duplexes," ResearchGate, Available: [Link].

-

A. Pasternak et al., "Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides," Oxford Academic, Available: [Link].

-

J. A. Davis, B. D. Znosko, "Non-nearest-neighbor dependence of the stability for RNA group II single-nucleotide bulge loops," PubMed, Available: [Link].

-

M. D. Disney et al., "Nearest neighbor parameters for Watson-Crick complementary heteroduplexes formed between 2'-O-methyl RNA and RNA oligonucleotides," PubMed, Available: [Link].

-

A. L. Feig, "Applications of Isothermal Titration Calorimetry in RNA Biochemistry and Biophysics," PMC, Available: [Link].

-

E. Rozners, J. Moulder, "Hydration of Short DNA, RNA and 2'-OMe Oligonucleotides Determined by Osmotic Stressing," PubMed, Available: [Link].

-

A. V. Wright, "Thermodynamic Determination of RNA Duplex Stability in Magnesium Solutions," ResearchGate, Available: [Link].

-

S. Nakano et al., "Nearest-neighbor parameters for the prediction of RNA duplex stability in diverse in vitro and cellular-like crowding conditions," ResearchGate, Available: [Link].

-

M. D. Disney et al., "Nearest neighbor parameters for Watson–Crick complementary heteroduplexes formed between 2′-O-methyl RNA and RNA oligonucleotides," ResearchGate, Available: [Link].

-

A. L. Feig, "Studying RNA–RNA and RNA–Protein Interactions by Isothermal Titration Calorimetry," ResearchGate, Available: [Link].

-

N. T. S. De Costa, J. M. Heemstra, "Evaluating the effect of ionic strength on PNA:DNA duplex formation kinetics," Royal Society of Chemistry, Available: [Link].

-

S. M. Freier et al., "Improved free-energy parameters for predictions of RNA duplex stability," PMC, Available: [Link].

-

N. T. S. De Costa, J. M. Heemstra, "Evaluating the Effect of Ionic Strength on Duplex Stability for PNA Having Negatively or Positively Charged Side Chains," PLOS One, Available: [Link].

-

News-Medical.Net, "Using Isothermal Titration Calorimetry Technique for Structural Studies," News-Medical.Net, Available: [Link].

-

S. Duhr, D. Braun, "Thermophoretic melting curves quantify the conformation and stability of RNA and DNA," LMU Munich, Available: [Link].

-

J. A. Davis, B. D. Znosko, "Positional and Neighboring Base Pair Effects on the Thermodynamic Stability of RNA Single Mismatches," PubMed Central, Available: [Link].

Sources

- 1. mdpi.com [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2'-O-methylation - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Hydration of short DNA, RNA and 2′-OMe oligonucleotides determined by osmotic stressing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydration of short DNA, RNA and 2'-OMe oligonucleotides determined by osmotic stressing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. Nearest neighbor parameters for Watson–Crick complementary heteroduplexes formed between 2′-O-methyl RNA and RNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nearest neighbor parameters for Watson-Crick complementary heteroduplexes formed between 2'-O-methyl RNA and RNA oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evaluating the effect of ionic strength on PNA:DNA duplex formation kinetics - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 15. Evaluating the Effect of Ionic Strength on Duplex Stability for PNA Having Negatively or Positively Charged Side Chains | PLOS One [journals.plos.org]

- 16. Optical Melting Measurements of Nucleic Acid Thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Positional and Neighboring Base Pair Effects on the Thermodynamic Stability of RNA Single Mismatches - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Nearest-neighbor parameters for the prediction of RNA duplex stability in diverse in vitro and cellular-like crowding conditions - PMC [pmc.ncbi.nlm.nih.gov]

difference between N4-benzoyl and N4-acetyl protecting groups

Technical Guide: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -Benzoyl vs. -Acetyl Protection Strategies in Oligonucleotide Synthesis[1][2]

Executive Summary

In solid-phase oligonucleotide synthesis (SPOS), the choice between

-

-Benzoyl (

-

-Acetyl (

Recommendation: Use

Mechanistic Foundations

The exocyclic amine at the C4 position of cytosine is nucleophilic and must be protected to prevent branching or side reactions during the coupling step. The protecting group modifies the electron density of the exocyclic nitrogen, rendering it non-nucleophilic.

Electronic Effects & Lability

The difference in deprotection rates stems from the electronic character of the acyl group attached to the

-

Benzoyl Group (Aromatic): The phenyl ring provides conjugation, stabilizing the amide bond through resonance. This stabilization creates a higher energy barrier for nucleophilic attack by hydroxide or amine deprotection reagents, necessitating heat and time.

-

Acetyl Group (Aliphatic): The methyl group is electron-donating via induction but lacks the resonance stabilization of the phenyl ring. The resulting amide bond is significantly more susceptible to nucleophilic attack, allowing for rapid hydrolysis or aminolysis at room temperature.

The "Transamidation" Phenomenon

A critical failure mode occurs when

-

The Conflict: Methylamine is a stronger nucleophile than ammonia.

-

The Reaction: With

, the deprotection is slow. This prolonged exposure allows methylamine to attack the C4 carbon of the pyrimidine ring directly (via an addition-elimination mechanism), displacing the entire -

The Result: Formation of

-methylcytosine , a mutagenic impurity that is difficult to separate from the target oligonucleotide. -

The Acetyl Solution:

deprotects so rapidly (seconds to minutes) that the protecting group is removed before the methylamine has time to attack the cytosine ring, effectively eliminating the transamidation risk.

Figure 1: Mechanism of N4-transamidation.

Comparative Kinetics & Deprotection Protocols

The choice of protecting group dictates the deprotection workflow. The following table summarizes the standard conditions validated for high-purity isolation.

Data Comparison Table

| Feature | ||

| Primary Utility | Standard DNA Synthesis | RNA, High-Throughput DNA, Dye-Labeled Oligos |

| Deprotection Reagent | Conc.[1][2] | AMA (1:1 |

| Standard Condition | 55°C for 16 hours | 65°C for 10 mins OR Room Temp for 2 hours |

| Transamidation Risk | High (if used with AMA) | Low / Negligible |

| Deamination Risk | Moderate (due to prolonged heat) | Low (due to mild conditions) |

| Compatibility | Robust, Standard Bases | Compatible with TAMRA, Cy5, RNA (TBDMS/TOM) |

Protocol: Standard vs. Fast Deprotection[1]

Workflow A: Standard Deprotection (Benzoyl-dC)

Use for unmodified DNA primers where cost is the primary driver.[1]

-

Cleavage: Treat column with concentrated

(30%) for 1 hour at RT. -

Transfer: Move supernatant to a sealed vial.

-

Deprotection: Incubate at 55°C for 12–16 hours .

-

Workup: Cool, evaporate ammonia (SpeedVac), and proceed to desalting.

Workflow B: UltraFAST Deprotection (Acetyl-dC)

Use for high-throughput labs or sensitive modifications.[1]

-

Reagent Prep: Mix Ammonium Hydroxide (30%) and Methylamine (40% aqueous) in a 1:1 ratio (AMA).

-

Cleavage/Deprotection: Add AMA to the column/vial.

-

Incubation: Heat at 65°C for 10 minutes .

-

Alternative (Mild): Incubate at Room Temperature for 2 hours.

-

-

Workup: Evaporate carefully (methylamine is volatile).

Side Reaction Profile: Deamination (C U)

Beyond transamidation, Cytosine is prone to hydrolytic deamination, converting it to Uracil. This results in a C

-

Mechanism: Water attacks the C4 position, displacing ammonia. This is accelerated by heat and high pH.

-

The

Risk: The requirement for overnight heating at 55°C increases the statistical probability of deamination events. -

The

Advantage: By enabling deprotection at Room Temperature (or very short heat bursts),

Decision Matrix for Researchers

Use the following logic flow to select the correct phosphoramidite for your synthesis.

Figure 2: Selection logic for Cytosine protecting groups.

References

-

Glen Research. Deprotection - The Kinetics of Cleavage and Deprotection. Glen Report. Available at: [Link]

-

Reddy, M.P., Hanna, N.B., & Farooqui, F. (1994). Fast Cleavage and Deprotection of Oligonucleotides.[3][4][5] Tetrahedron Letters, 35, 4311-4314.[1]

-

Lartia, R., et al. (2020).[2] Post-synthetic transamination at position N4 of cytosine in oligonucleotides.[2] Organic & Biomolecular Chemistry.[2][4][6][7][8] Available at: [Link]

Sources

- 1. glenresearch.com [glenresearch.com]

- 2. Post-synthetic transamination at position N4 of cytosine in oligonucleotides assembled with routinely used phosphoramidites - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. glenresearch.com [glenresearch.com]

- 5. digitalcommons.mtu.edu [digitalcommons.mtu.edu]

- 6. trilinkbiotech.com [trilinkbiotech.com]

- 7. glenresearch.com [glenresearch.com]

- 8. glenresearch.com [glenresearch.com]

Methodological & Application

Application Notes and Protocols for Solid-Phase RNA Synthesis Utilizing N4-Benzoyl-2'-O-methylcytidine Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 2'-O-Methyl Modification in RNA Synthesis

The chemical synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology and therapeutic development. Solid-phase synthesis, utilizing phosphoramidite chemistry, has become the gold standard for creating custom RNA sequences with high fidelity.[1][2] A critical challenge in RNA synthesis is the presence of the 2'-hydroxyl group on the ribose sugar, which must be protected to prevent unwanted side reactions and chain degradation.[3][4] The choice of the 2'-hydroxyl protecting group is a pivotal decision that dictates the efficiency of the synthesis and the final deprotection strategy.[3]

This guide focuses on the application of N4-Benzoyl-2'-O-methylcytidine phosphoramidite in solid-phase RNA synthesis. The 2'-O-methyl (2'-OMe) modification is a naturally occurring post-transcriptional modification that imparts valuable properties to RNA molecules.[][6] Oligonucleotides containing 2'-OMe ribonucleotides exhibit enhanced stability against nuclease degradation and form stable duplexes with complementary RNA strands.[7][8] These characteristics make them highly desirable for therapeutic applications such as antisense oligonucleotides, siRNAs, and aptamers, where in vivo stability is paramount.[][9]

The N4-benzoyl (Bz) group serves as a robust protecting group for the exocyclic amine of cytidine, ensuring chemoselectivity during the phosphoramidite coupling reaction.[10] While other protecting groups like acetyl (Ac) exist, the benzoyl group has a long-standing presence in oligonucleotide synthesis.[11] Understanding its behavior, particularly during the deprotection phase, is crucial for obtaining high-purity, modified RNA.

This document provides a comprehensive overview of the synthesis process, detailed protocols, and critical considerations for researchers employing N4-Benzoyl-2'-O-methylcytidine phosphoramidite to generate high-quality, 2'-O-methylated RNA oligonucleotides.

Core Principles: The Phosphoramidite Synthesis Cycle

Solid-phase RNA synthesis is a cyclical process where nucleotide monomers are sequentially added to a growing chain attached to a solid support, typically Controlled Pore Glass (CPG) or polystyrene.[1][3] Each cycle consists of four primary chemical reactions: detritylation, coupling, capping, and oxidation.[2][3]

The Four Pillars of the Synthesis Cycle:

-

Detritylation (Deblocking): The cycle begins with the removal of the 5'-hydroxyl protecting group, typically a dimethoxytrityl (DMT) group, from the nucleotide bound to the solid support. This is achieved by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (DCM).[12] This step exposes the 5'-hydroxyl group for the subsequent coupling reaction. The vibrant orange color of the released trityl cation provides a qualitative and quantitative measure of the reaction's efficiency.[13]

-

Coupling: The activated phosphoramidite monomer (in this case, N4-Benzoyl-2'-O-methylcytidine phosphoramidite) is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[2] This reaction is catalyzed by an activator, such as tetrazole or its derivatives, which protonates the nitrogen of the phosphoramidite, making the phosphorus atom susceptible to nucleophilic attack by the 5'-hydroxyl group.[14] The high coupling efficiency of phosphoramidite chemistry, often exceeding 98-99%, is a key factor in the successful synthesis of long oligonucleotides.[11]

-

Capping: To prevent the formation of deletion mutations (sequences missing a nucleotide), any unreacted 5'-hydroxyl groups are permanently blocked in a capping step.[1][2] This is typically achieved by acetylation using a mixture of acetic anhydride and N-methylimidazole.[1] This ensures that only the desired full-length oligonucleotides are extended in subsequent cycles.

-

Oxidation: The newly formed phosphite triester linkage is unstable and must be oxidized to a more stable phosphate triester. This is accomplished using a solution of iodine in the presence of water and a weak base, such as pyridine or lutidine.[15] This step completes the addition of a single nucleotide to the growing RNA chain.

The cycle is then repeated until the desired sequence is assembled.

Visualizing the Workflow: The Solid-Phase RNA Synthesis Cycle

Caption: The four-step solid-phase synthesis cycle for RNA.

Experimental Protocols

Reagent Preparation and Handling

Critical Insight: The success of solid-phase synthesis is highly dependent on the quality and handling of the reagents. Phosphoramidites and the activator are particularly sensitive to moisture and oxidation.

-

Anhydrous Acetonitrile: Use DNA/RNA synthesis grade anhydrous acetonitrile (≤ 30 ppm water) for dissolving phosphoramidites and the activator.

-

Phosphoramidite Solution: Prepare a 0.1 M solution of N4-Benzoyl-2'-O-methylcytidine phosphoramidite in anhydrous acetonitrile. For accurate concentration, use the molecular weight provided by the manufacturer.[12] Handle the solid phosphoramidite under an inert atmosphere (e.g., argon or nitrogen). Once dissolved, the solution should be used promptly or stored under inert gas in a tightly sealed container.

-

Activator Solution: Prepare a 0.25 - 0.5 M solution of the chosen activator (e.g., 5-Ethylthio-1H-tetrazole (ETT) or 2,5-Dichlorobenzylthiotetrazole (DCI)) in anhydrous acetonitrile.

-

Capping Solutions:

-

Capping A: Acetic Anhydride/Pyridine/THF or Acetic Anhydride/Lutidine/THF.

-

Capping B: N-Methylimidazole/THF.

-

-

Oxidizer: 0.02 - 0.1 M Iodine in THF/Water/Pyridine.

-

Deblocking Solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).

Automated Solid-Phase Synthesis Protocol (1 µmole scale)

This protocol is a general guideline for automated synthesizers. Timings and volumes may need to be optimized based on the specific instrument and the scale of the synthesis.

| Step | Reagent/Action | Typical Wait Time |

| Deblocking | 3% TCA or DCA in DCM | 60-90 seconds |

| Wash | Anhydrous Acetonitrile | 30 seconds |

| Coupling | Pre-mixed Phosphoramidite and Activator | 5-15 minutes |

| Wash | Anhydrous Acetonitrile | 30 seconds |

| Capping | Capping A and Capping B | 30-60 seconds |

| Wash | Anhydrous Acetonitrile | 30 seconds |

| Oxidation | Iodine Solution | 30-60 seconds |

| Wash | Anhydrous Acetonitrile | 30 seconds |

Expert Commentary: The coupling time for 2'-O-methyl phosphoramidites is generally longer than for DNA phosphoramidites but can be shorter than for more sterically hindered 2'-protected RNA monomers.[7][16] A 15-minute coupling time is a conservative starting point.[7] Monitoring the trityl cation release at each step can provide real-time feedback on coupling efficiency.[13]

Cleavage and Deprotection

Causality Behind the Choices: The deprotection strategy must efficiently remove the protecting groups from the phosphate backbone (cyanoethyl groups) and the nucleobases (N4-benzoyl group on cytidine) while leaving the 2'-O-methyl group intact and cleaving the oligonucleotide from the solid support.[17] The N4-benzoyl group is more stable than the N4-acetyl group and typically requires harsher or more prolonged deprotection conditions.[11]

Protocol: Two-Step Deprotection using Ammonium Hydroxide and Heat

-

Cleavage from Support and Base Deprotection:

-

Transfer the solid support to a screw-cap vial.

-

Add 1-2 mL of concentrated ammonium hydroxide (28-30%).

-

Seal the vial tightly and incubate at 55°C for 8-12 hours.

-

Rationale: This step cleaves the succinyl linker, releasing the oligonucleotide from the CPG support. Simultaneously, it removes the cyanoethyl groups from the phosphate backbone and the N4-benzoyl protecting groups from the cytidine bases. The elevated temperature is necessary for the complete removal of the benzoyl group.[11]

-

-

Recovery of the Oligonucleotide:

-

After incubation, cool the vial to room temperature.

-

Carefully transfer the ammonium hydroxide solution containing the crude oligonucleotide to a new microcentrifuge tube.

-

Wash the solid support with 0.5 mL of sterile, nuclease-free water and combine the wash with the solution from the previous step.

-

Dry the combined solution in a vacuum concentrator.

-

Alternative Deprotection with Methylamine: For sequences sensitive to prolonged heat treatment, a mixture of ammonium hydroxide and methylamine (AMA) or aqueous methylamine can be used for faster deprotection.[16][18] However, be aware that methylamine can potentially lead to side reactions with the N4-benzoyl group, though this is less of a concern than with deoxycytidine.[11] Always consult the phosphoramidite manufacturer's recommendations for the most up-to-date deprotection protocols.

Data Presentation: Comparison of Cytidine Protecting Groups

| Feature | N4-Benzoyl-Cytidine (Bz-C) | N4-Acetyl-Cytidine (Ac-C) |

| Deprotection Kinetics | Slower, requires harsher conditions (e.g., prolonged heating)[11] | Faster, allows for milder deprotection protocols (e.g., AMA at room temp)[11] |

| Coupling Efficiency | High (>98-99%)[11] | High (>98-99%)[11] |

| Side Reactions | Less prone to modification by methylamine compared to Bz-dC[11] | Generally avoids side reactions with standard deprotection reagents[11] |

| Common Application | Traditional choice, suitable for sequences without sensitive modifications[11] | Preferred for rapid synthesis and for oligonucleotides with sensitive functional groups[11] |

Purification and Analysis

Following deprotection, the crude oligonucleotide mixture will contain the full-length product, capped failure sequences, and small molecules from the cleavage and deprotection steps. Purification is essential to isolate the desired product.

-

Purification Methods:

-

Denaturing Polyacrylamide Gel Electrophoresis (PAGE): Offers high resolution for purifying long oligonucleotides.

-

High-Performance Liquid Chromatography (HPLC): Both ion-exchange and reverse-phase HPLC are powerful techniques for purifying oligonucleotides to a high degree of purity.[19]

-

Oligonucleotide Purification Cartridges (OPC): Suitable for smaller-scale purification and desalting.

-

-

Analysis and Quality Control:

Conclusion and Future Perspectives

The use of N4-Benzoyl-2'-O-methylcytidine phosphoramidite is a robust and reliable method for incorporating 2'-O-methylated cytidine residues into synthetic RNA. This modification is critical for the development of next-generation RNA therapeutics, offering enhanced stability and biological activity.[][9] While the deprotection of the N4-benzoyl group requires careful consideration, the established protocols, when followed diligently, yield high-quality modified oligonucleotides. As the field of epitranscriptomics and RNA-based drugs continues to expand, the demand for chemically synthesized, modified RNA will undoubtedly grow, further driving innovation in phosphoramidite chemistry and solid-phase synthesis techniques.[21]

Visualizing the Deprotection and Cleavage Process

Caption: Workflow for the cleavage and deprotection of 2'-O-Methyl RNA.

References

-

Flemmich, L., et al. (n.d.). Chemical Synthesis of Modified RNA. ResearchGate. Retrieved from [Link]

-

Janas, M. M., et al. (2018). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Molecules, 23(12), 3143. Available from: [Link]

-

Yale University. (n.d.). RNA & 2'-O-methyl RNA. Yale Research. Retrieved from [Link]

-

Creative Biolabs. (n.d.). DNA/2'-O-Methyl RNA Chimera Modification Service. Creative Biolabs. Retrieved from [Link]

-

Beaucage, S. L. (2008). Solid-phase synthesis of siRNA oligonucleotides. Current Protocols in Nucleic Acid Chemistry, Chapter 10, Unit 10.2. Available from: [Link]

-

Glen Research. (n.d.). Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. Glen Research. Retrieved from [Link]

-

Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. Biotage. Retrieved from [Link]

-

Sheng, J., et al. (2014). Synthesis and Purification of N3-Methylcytidine (m3C) Modified RNA Oligonucleotides. Current Protocols in Nucleic Acid Chemistry, 58(1), 13.11.1–13.11.17. Available from: [Link]

-

ATDBio. (n.d.). Chapter 6: RNA oligonucleotide synthesis. ATDBio. Retrieved from [Link]

-

Deleavey, G. F., & Damha, M. J. (2017). Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism. Journal of Visualized Experiments, (125), 55942. Available from: [Link]

-

Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Twist Bioscience. Retrieved from [Link]

-

GE Healthcare. (n.d.). The Chemical Synthesis of Long and Highly Modified RNA using 2´-ACE Chemistry. Technology Networks. Retrieved from [Link]

-

Glen Research. (n.d.). RNA Synthesis - 2'-O-Methyl Analogues. Glen Research Glen Report 4.1. Retrieved from [Link]

-

Ren, A. (2023, June 17). Solid state oligonucleotide synthesis (phosphoramidite method). YouTube. Retrieved from [Link]

-

Waters Corporation. (n.d.). Precise and robust chromatographic methods for the characterization of synthetic oligonucleotides. Waters Corporation. Retrieved from [Link]

-

Sproat, B. S., et al. (1989). Highly efficient chemical synthesis of 2'-O-methyloligoribonucleotides and tetrabiotinylated derivatives; novel probes that are resistant to degradation by RNA or DNA specific nucleases. Nucleic Acids Research, 17(9), 3373–3386. Available from: [Link]

-

LCGC International. (2020, July 7). 2D–LC Characterizes Synthetic Oligonucleotides. LCGC International. Retrieved from [Link]

-

LibreTexts Chemistry. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. LibreTexts. Retrieved from [Link]

-

Motorin, Y., et al. (2022). Quick Access to Nucleobase-Modified Phosphoramidites for the Synthesis of Oligoribonucleotides Containing Post-Transcriptional Modifications and Epitranscriptomic Marks. Molecules, 27(14), 4616. Available from: [Link]

-

Glen Research. (n.d.). Deprotection Guide. Glen Research. Retrieved from [Link]

-

ResearchGate. (n.d.). A New Process for Deprotection of Acetyl and Benzoyl Groups in Synthesis of Azacitidine. ResearchGate. Retrieved from [Link]

-

Guttman, A., & Rios, M. (2017, January 2). Characterization and Impurity Analysis of Oligonucleotide Therapeutics. LCGC North America. Retrieved from [Link]

-

Hay, D. A., & Hill, A. R. (2015). The mechanism of the phosphoramidite synthesis of polynucleotides. Organic & Biomolecular Chemistry, 13(38), 9791–9800. Available from: [Link]

-

Zhou, G., et al. (2019). Progress of N-Benzyl Removal. Chinese Journal of Organic Chemistry, 39(9), 2428-2442. Available from: [Link]

-

BioPharmaSpec. (n.d.). Oligonucleotide Characterization and Analysis. BioPharmaSpec. Retrieved from [Link]

Sources

- 1. biotage.com [biotage.com]

- 2. twistbioscience.com [twistbioscience.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. atdbio.com [atdbio.com]

- 6. idtdna.com [idtdna.com]

- 7. glenresearch.com [glenresearch.com]

- 8. Characterization Strategies for Therapeutic Oligonucleotide - Creative Proteomics [creative-proteomics.com]

- 9. DNA/2'-O-Methyl RNA Chimera Modification Service - Creative Biolabs [creative-biolabs.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 13. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. alfachemic.com [alfachemic.com]

- 16. glenresearch.com [glenresearch.com]

- 17. glenresearch.com [glenresearch.com]

- 18. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 19. waters.com [waters.com]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. researchgate.net [researchgate.net]

Application Note: Optimizing Coupling Dynamics for 2'-O-Methyl Phosphoramidites

Abstract & Introduction

The transition from standard DNA synthesis to modified RNA therapeutics—specifically siRNA and Antisense Oligonucleotides (ASOs)—requires a fundamental shift in kinetic expectations. 2'-O-methyl (2'-OMe) phosphoramidites are critical for enhancing nuclease resistance and reducing immunogenicity in therapeutic oligos. However, the introduction of the methoxy group at the 2'-position introduces steric bulk that significantly retards the nucleophilic attack of the 5'-hydroxyl group on the activated phosphoramidite.

Standard DNA coupling protocols (typically 90 seconds) result in unacceptable coupling efficiencies (<98%) when applied to 2'-OMe monomers, leading to an accumulation of (n-1) deletion sequences that are difficult to purify. This guide details the thermodynamic and kinetic adjustments required to achieve >99% coupling efficiency with 2'-OMe phosphoramidites.

Mechanistic Insight: The Steric Barrier

To optimize the reaction, one must understand the molecular geometry inhibiting it. In standard DNA synthesis, the 2'-deoxy position offers minimal steric hindrance. In 2'-OMe RNA, the methoxy group (-OCH₃) projects into the minor groove space, creating a "kinetic wall."

-

The Challenge: The incoming phosphoramidite, once activated by a tetrazole derivative, forms a reactive intermediate.[][2] The bulky 2'-OMe group on the growing chain (or the incoming monomer, depending on the step) restricts the rotational freedom required for the 5'-OH to attack the phosphorus center effectively.

-

The Solution: We cannot change the geometry, so we must drive the reaction kinetics by manipulating Time (t), Concentration ([C]), and Activator Acidity (pKa).

Critical Reagent Selection

Before adjusting instrument parameters, ensure the chemical environment is optimized for RNA chemistry.

Activator Choice

Standard 1H-Tetrazole is often insufficient for 2'-OMe synthesis due to its lower acidity and solubility limits.[3]

| Activator | Concentration | Acidity (pKa) | Solubility (ACN) | Recommendation |

| 1H-Tetrazole | 0.45 M | ~4.9 | Moderate | Not Recommended (Too slow) |

| ETT (5-Ethylthio-1H-tetrazole) | 0.25 M | ~4.3 | High (0.75 M) | Gold Standard (Best balance) |

| BTT (5-Benzylthio-1H-tetrazole) | 0.30 M | ~4.1 | Low (<0.33 M) | High Speed (Risk of precipitation) |

| DCI (4,5-Dicyanoimidazole) | 0.25 M | ~5.2 | Very High | Alternative (Less acidic, nucleophilic) |

Expert Insight: We recommend 0.25 M ETT . It offers a higher acidity than tetrazole (enhancing activation rate) without the solubility risks of BTT, which can crystallize in delivery lines if the lab temperature fluctuates.

Water Content

2'-OMe coupling is highly sensitive to moisture.

-

Acetonitrile (ACN): Must be <10 ppm water.

-

Molecular Sieves: Add 3Å sieves to the activator and amidite bottles 24 hours prior to synthesis.

Optimized Experimental Protocol

The following parameters are validated for ABI 394, MerMade, and ÄKTA oligopilot systems.

Preparation

-

Diluent: Anhydrous Acetonitrile (<10 ppm H₂O).

-

Amidite Concentration: Dissolve 2'-OMe phosphoramidites to 0.1 M .

-

Note: Ensure complete dissolution. 2'-OMe-Guanosine (2'-OMe-G) is notoriously slow to dissolve; vortex and let sit for 10 minutes, then inspect for particulates.

-

-

Activator: 0.25 M ETT.[4]

The Coupling Cycle

Standard DNA cycles use a "slug" delivery followed by a short wait. For 2'-OMe, we utilize a Multi-Pulse or Extended Hold strategy to maintain high local concentration.

Validated Parameters Table

| Parameter | Standard DNA | Optimized 2'-OMe | Difficult Sequences (Poly-G) |

| Coupling Time | 90 sec | 6.0 min (360 sec) | 10.0 min (600 sec) |

| Activator Vol | 1.0x | 1.5x | 2.0x |

| Capping | Standard | Standard | Standard |

| Oxidation | 0.02 M Iodine | 0.02 M Iodine | 0.02 M Iodine |

Step-by-Step Workflow

-

Deblock: Remove DMT group with 3% TCA/DCM (or DCA/Toluene). Wash thoroughly with ACN.

-

Coupling (The Critical Step):

-

Delivery: Simultaneous injection of 0.1 M Amidite + 0.25 M ETT.

-

Ratio: 1:1 volume ratio (or slightly activator-heavy).

-

Wait Step: Stop flow. Allow reaction to proceed for 360 seconds .

-

Refresh (Optional for >1 µmol scale): At T=3 min, inject a small "top-up" pulse (20% of initial volume) to replenish fresh activated monomer.

-

-

Capping: Cap A (Acetic Anhydride/THF) + Cap B (N-Methylimidazole).

-

Note: If using "UltraMild" or PACE chemistry, avoid N-Methylimidazole; use Phenoxyacetic anhydride (Pac₂O).

-

-

Oxidation: 0.02 M Iodine in THF/Pyridine/H₂O.

-

Time: 30-60 seconds (Standard).

-

Visualization of Logic & Workflow

The Synthesis Cycle Dynamics

This diagram illustrates the critical intervention point in the standard synthesis cycle.

Figure 1: The Oligonucleotide Synthesis Cycle. The Red node highlights the Coupling phase, where time must be extended 4x-6x compared to DNA to overcome steric hindrance.

Optimization Decision Tree

Use this logic to troubleshoot low coupling efficiency (yield).

Figure 2: Troubleshooting logic for 2'-OMe coupling efficiency. Follow this path to identify the root cause of n-1 deletions.

Validation & QC

Do not rely solely on trityl monitoring. 2'-OMe coupling failures often result in subtle n-1 peaks that trityl monitors might miss if the failure is sporadic.

-

Trityl Monitoring: Expect orange/bright orange color. A faint orange indicates poor coupling in the previous step or poor deblocking.

-

Mass Spectrometry (ESI-MS): This is the ultimate validator. Look for peaks at [M - 320 Da] (approximate mass of one nucleoside), indicating a deletion.

-

Analytical HPLC: 2'-OMe oligos are more hydrophobic. Use a flatter gradient on RP-HPLC compared to DNA.

References

-

Glen Research. (2018). 2'-OMe-RNA - Synthesis and Deprotection.[5][6][7][][9][10] Glen Research Technical Bulletins. [Link]

-

Glen Research. (2019). Technical Brief - Activators: ETT vs BTT.[Link]

-

Sproat, B. S., et al. (1989).[7] Highly efficient chemical synthesis of 2'-O-methyloligoribonucleotides. Nucleic Acids Research.[7][11] [Link]

Sources

- 2. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 3. glenresearch.com [glenresearch.com]

- 4. glenresearch.com [glenresearch.com]

- 5. Highly efficient chemical synthesis of 2'-O-methyloligoribonucleotides and tetrabiotinylated derivatives; novel probes that are resistant to degradation by RNA or DNA specific nucleases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. glenresearch.com [glenresearch.com]

- 7. A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Purification Methods of 2'-OMe-rG(ibu) Phosphoramidite - WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD. [huarenscience.com]

- 10. glenresearch.com [glenresearch.com]

- 11. glenresearch.com [glenresearch.com]

Application Note: High-Fidelity Synthesis of siRNA Gapmers Incorporating 2'-O-Methylcytidine

Introduction & Scope

The synthesis of siRNA gapmers represents a critical intersection between RNA interference (RNAi) and antisense technology. While traditional small interfering RNAs (siRNAs) are double-stranded, the term "gapmer" typically refers to a single-stranded Antisense Oligonucleotide (ASO) design containing a central DNA "gap" flanked by modified RNA "wings." However, in modern therapeutic development, "siRNA gapmers" can also refer to chemically modified siRNA strands designed with gapmer-like stability profiles to prevent off-target loading or enhance nuclease resistance.[1]

This Application Note focuses on the chemical synthesis of oligonucleotide strands containing 2'-O-Methylcytidine (2'-OMe-C) . The 2'-O-methyl modification is favored for its ability to increase melting temperature (

Key Chemical Advantages

-

Nuclease Resistance: The 2'-OMe group sterically hinders nucleolytic attack at the phosphodiester backbone.

-

C3'-endo Conformation: Induces an A-form helix geometry, increasing binding affinity to complementary RNA targets.[1]

-

Simplified Processing: Unlike 2'-TBDMS or 2'-TOM RNA, 2'-OMe oligonucleotides do not require fluoride treatment, allowing them to be processed using standard DNA deprotection workflows.[1]

Gapmer Design Principles

A robust gapmer typically follows a Wing-Gap-Wing architecture (e.g., 5-10-5).[1]

-

5' Wing (2'-OMe RNA): Usually 2-5 nucleotides. Increases affinity and prevents exonuclease degradation.[2][3]

-

Central Gap (DNA): Usually 8-12 deoxynucleotides.[1][2] This region is critical for recruiting RNase H1 , which cleaves the target mRNA heteroduplex.[1]

-

3' Wing (2'-OMe RNA): Usually 2-5 nucleotides. Provides 3' exonuclease resistance.[1]

For siRNA applications, 2'-OMe-C is often introduced at specific positions (e.g., the seed region or 3' overhangs) to modulate silencing activity and suppress off-target effects.[1]

Visualization: Gapmer Architecture

Materials & Reagents

To ensure high coupling efficiency (>99%) and prevent side reactions, specific reagents are required.[1]

Phosphoramidites[3][4][5][6][7][8][9]

-

2'-OMe-C Phosphoramidite: Recommend N4-Acetyl-2'-O-methylcytidine (Ac-2'-OMe-C).

-

Why? The acetyl protecting group is removed faster than the traditional benzoyl group, allowing for milder deprotection conditions that preserve the integrity of the oligonucleotide.

-

-

DNA Phosphoramidites: Standard dA(Bz), dG(iBu), dT, and dC(Ac).[1]

-

Critical: If using Ac-2'-OMe-C, use Ac-dC for the DNA gap to maintain compatible deprotection kinetics.[1]

-

Solid Support[4][10]

-

CPG (Controlled Pore Glass): 500 Å for oligos <50-mer; 1000 Å for >50-mer.

-

Loading: 30–40 µmol/g is preferred over high-loading supports to prevent steric crowding during the coupling of bulky 2'-OMe monomers.

Activator

-

0.25 M 5-Ethylthio-1H-tetrazole (ETT): ETT is more acidic than Tetrazole and provides faster activation kinetics, which is crucial for the sterically hindered 2'-OMe phosphoramidites.

Synthesis Protocol

The Synthesis Cycle

The primary deviation from standard DNA synthesis is the coupling time . The 2'-O-methyl group adds steric bulk, slowing the diffusion of the activated monomer to the support-bound 5'-OH.

| Step | Reagent | Time (DNA) | Time (2'-OMe) | Mechanism Note |

| 1.[1] Detritylation | 3% TCA in DCM | 60-80s | 60-80s | Removes 5'-DMT group.[1] |

| 2. Activation & Coupling | 0.1M Amidite + 0.25M ETT | 1.5 - 2 min | 6 - 10 min | CRITICAL: Extended time ensures complete coupling of bulky 2'-OMe. |

| 3.[1] Capping | Acetic Anhydride + N-Me-Im | 15-20s | 20s | Blocks unreacted 5'-OH to prevent deletion sequences. |

| 4. Oxidation | 0.02 M Iodine in THF/Pyridine/H2O | 15-30s | 30s | Converts Phosphite (P3) to Phosphate (P5).[1] |

Workflow Diagram[1]

Experimental Nuance: The "Hand-Off"

When synthesizing a gapmer, the synthesizer must switch between DNA protocols (short coupling) and 2'-OMe protocols (long coupling).

-

Method A (Dual Cycle): Program the synthesizer to use "Cycle A" for bottles containing DNA and "Cycle B" for bottles containing 2'-OMe.

-

Method B (Universal Compromise): If dual cycles are not possible, set the global coupling time to 6 minutes . This will not harm the DNA coupling but will waste reagents; however, it guarantees the 2'-OMe coupling is sufficient.

Cleavage and Deprotection[10][11][12][13][14][15]

Unlike standard RNA, 2'-OMe gapmers do not require TBDMS removal.[1] They behave chemically like DNA during deprotection.[1] However, the choice of conditions depends on the protecting groups used.[4]

Protocol A: Fast Deprotection (AMA)

Recommended for high-throughput, provided Ac-dC was used.[1]

-

Reagent: AMA (1:1 mixture of 40% Aqueous Methylamine and 28% Ammonium Hydroxide).

-

Conditions: 65°C for 15 minutes OR Room Temperature for 2 hours.

-

Process:

Protocol B: UltraMild Deprotection

Recommended if the sequence contains sensitive dyes (e.g., Cy5, TAMRA) or if Bz-dC was used.[1]

-

Reagent: Concentrated Ammonium Hydroxide (28-30%).[1]

-

Conditions: Room Temperature for 16-24 hours OR 55°C for 8-16 hours.

-

Note: Do not use AMA with Benzoyl-protected Cytidine (Bz-dC) as it can cause transamination (mutation of C to Methyl-C).

-

Purification and Quality Control

Purification: Ion Exchange (IEX) HPLC

Gapmers are best purified via Anion Exchange HPLC due to the charge differences between full-length product and failure sequences.

-

Column: DNAPac PA200 or equivalent strong anion exchanger.[1]

-

Buffer A: 25 mM Tris-Cl, pH 8.0.

-

Buffer B: 25 mM Tris-Cl, pH 8.0 + 1 M NaClO4 (Sodium Perchlorate).[1]

-

Gradient: 0-60% B over 30 minutes.

-

Temperature: 60°C (Critical to denature secondary structures formed by the high-affinity 2'-OMe wings).

Quality Control: ESI-MS

Electrospray Ionization Mass Spectrometry is mandatory.[1]

-

Expected Mass Calculation:

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield | Insufficient Coupling Time | Increase 2'-OMe coupling to 10 mins; Ensure ETT activator is fresh. |

| N-1 Deletion | Inefficient Detritylation | Check TCA flow; 2'-OMe trityl groups can be slightly slower to remove than DNA.[1] |

| Mass +15 Da | Transamination | Used AMA deprotection on Benzoyl-dC.[1] Switch to Acetyl-dC or use Ammonia deprotection.[1] |

| Incomplete Deprotection | Acetyl groups remaining | Ensure AMA reagents are fresh; extend deprotection time. |

References

-

Glen Research. (n.d.).[1] 2'-O-Me Phosphoramidites and Supports for RNA Synthesis. Retrieved from [Link]

-

Khvorova, A., et al. (2020).[1][5] 2'-O-Methyl at 20-mer Guide Strand 3' Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA.[5][6] Molecular Therapy: Nucleic Acids. Retrieved from [Link]

-

Kurreck, J., et al. (2002).[1] Design of antisense oligonucleotides stabilized by locked nucleic acid. Nucleic Acids Research.[1][7] (Foundational comparison of Gapmer chemistries).

Sources

- 1. glenresearch.com [glenresearch.com]

- 2. Gapmer Design [biosyn.com]

- 3. Gene Link - (Modified Oligonucleotides) RNA Oligo Synthesis [genelink.com]

- 4. atdbio.com [atdbio.com]

- 5. 2'-O-Methyl at 20-mer Guide Strand 3' Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2′-O-Methyl at 20-mer Guide Strand 3′ Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Incorporation of 2'-O-Methylcytidine (2'-O-Me-C) into CRISPR sgRNA

Executive Summary

The transition from plasmid-based CRISPR-Cas9 delivery to synthetic Single Guide RNA (sgRNA) ribonucleoproteins (RNPs) represents a paradigm shift in therapeutic editing. However, synthetic sgRNAs are inherently susceptible to rapid degradation by intracellular exonucleases and can trigger innate immune responses via Toll-like receptors (TLRs) and RIG-I pathways.

This guide details the strategic incorporation of 2'-O-methylcytidine (2'-O-Me-C) —a ribose-modified cytidine analog—within the "MS" (2'-O-Methyl + Phosphorothioate) modification architecture. We provide a validated framework for stabilizing sgRNAs while silencing the immunostimulatory potential of cytidine-rich motifs, ensuring high-fidelity editing in clinically relevant cell types (T-cells, HSCs, and iPSCs).

Mechanism of Action

The Stability-Immunogenicity Paradox

Unmodified sgRNAs possess a 2'-hydroxyl (2'-OH) group on the ribose ring. This group is the primary nucleophile for hydrolytic cleavage and is the recognition motif for many innate immune sensors. Cytidine-rich sequences, in particular, are potent ligands for TLR7 and TLR8, leading to interferon responses that can induce cytotoxicity or silence the editing machinery.

The 2'-O-Me-C Solution

Incorporating a methyl group at the 2'-OH position of cytidine (2'-O-Me-C) confers three distinct mechanistic advantages:

-

Nuclease Resistance: The bulky methyl group creates steric hindrance, preventing exonucleases (like Snake Venom Phosphodiesterase) from docking and cleaving the phosphodiester bond.

-

Conformational Locking: 2'-O-Me modifications bias the sugar pucker towards the C3'-endo conformation (A-form helix). This pre-organizes the sgRNA for Cas9 loading, increasing the thermodynamics of R-loop formation.

-

Immune Silencing: By masking the 2'-OH, 2'-O-Me-C prevents TLR7/8 recognition, significantly reducing the "cytokine storm" often seen in primary cell transfections.

Visualization: Molecular Mechanism

The following diagram illustrates how 2'-O-Me-C blocks hydrolysis and stabilizes the Cas9 complex.

Caption: 2'-O-Me-C prevents nuclease degradation and immune sensing while favoring Cas9 loading.

Design Guidelines: The "MS" Architecture